Ethyl 4-(3,4-dimethoxyphenyl)-6-(4-ethylphenyl)-2-oxocyclohex-3-ene-1-carboxylate
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Overview
Description
Ethyl 4-(3,4-dimethoxyphenyl)-6-(4-ethylphenyl)-2-oxocyclohex-3-ene-1-carboxylate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3,4-dimethoxyphenyl)-6-(4-ethylphenyl)-2-oxocyclohex-3-ene-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Cyclohexene Ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Formation of the Carboxylate Group: This step involves esterification reactions, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3,4-dimethoxyphenyl)-6-(4-ethylphenyl)-2-oxocyclohex-3-ene-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or methoxy groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or ethers.
Scientific Research Applications
Ethyl 4-(3,4-dimethoxyphenyl)-6-(4-ethylphenyl)-2-oxocyclohex-3-ene-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Used in the development of new materials and as a precursor in the synthesis of polymers.
Mechanism of Action
The mechanism of action of Ethyl 4-(3,4-dimethoxyphenyl)-6-(4-ethylphenyl)-2-oxocyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl 4-(3,4-dimethoxyphenyl)-6-(4-ethylphenyl)-2-oxocyclohex-3-ene-1-carboxylate is unique due to its specific combination of functional groups and its cyclohexene ring structure. This uniqueness allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C25H28O5 |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
ethyl 4-(3,4-dimethoxyphenyl)-6-(4-ethylphenyl)-2-oxocyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C25H28O5/c1-5-16-7-9-17(10-8-16)20-13-19(14-21(26)24(20)25(27)30-6-2)18-11-12-22(28-3)23(15-18)29-4/h7-12,14-15,20,24H,5-6,13H2,1-4H3 |
InChI Key |
AZAZSCYAIQGYQD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CC(=CC(=O)C2C(=O)OCC)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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